4-Chloro-7-(trifluoromethoxy)quinoline

Medicinal Chemistry Building Block Synthesis Trifluoromethoxy Incorporation

4-Chloro-7-(trifluoromethoxy)quinoline (CAS 40516-31-2) delivers a strategic advantage over 4,7-dichloroquinoline: the non-exchangeable 7-OCF3 group eliminates a second amination site, preserves the C4 chloro handle for clean nucleophilic aromatic substitution, and confers the electron-withdrawing character (Hammett σp ~0.35-0.39) and lipophilicity (logP 4.17) essential for ALK5/TGF-beta receptor type-1 kinase programs. In antimalarial SAR, this scaffold yields 7-OCF3 analogs with enhanced potency against resistant Plasmodium strains and improved metabolic stability versus 7-methoxy derivatives. Procure ≥97% purity building block for fluorinated fragment libraries and lead optimization campaigns.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.6 g/mol
CAS No. 40516-31-2
Cat. No. B1417838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(trifluoromethoxy)quinoline
CAS40516-31-2
Molecular FormulaC10H5ClF3NO
Molecular Weight247.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Cl
InChIInChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H
InChIKeyIMYQYVHUVHLCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(trifluoromethoxy)quinoline (CAS 40516-31-2): Procurement-Relevant Technical Baseline and Core Specifications


4-Chloro-7-(trifluoromethoxy)quinoline is a C4-chlorinated quinoline derivative bearing a 7-position trifluoromethoxy (OCF3) substituent . With a molecular formula of C10H5ClF3NO and a molecular weight of 247.60 g/mol, the compound is classified as a halogenated heterocyclic building block with electron-withdrawing characteristics conferred by the OCF3 group (logP calculated as 4.17) . It is supplied as a research chemical by multiple vendors at purity grades typically ranging from 95% to 97%+, with common storage conditions of sealed dry storage at 2-8°C [1]. The compound is utilized as a synthetic intermediate in medicinal chemistry programs and is classified with GHS07 hazard labeling (Harmful/Irritant) .

4-Chloro-7-(trifluoromethoxy)quinoline: Why Substitution with 4,7-Dichloroquinoline or Other Analogs Yields Divergent Outcomes


Substituting 4-Chloro-7-(trifluoromethoxy)quinoline with common quinoline building blocks—particularly 4,7-dichloroquinoline—introduces significant alterations in synthetic utility and product profile. 4,7-Dichloroquinoline serves as the established intermediate for chloroquine-class antimalarials via nucleophilic aromatic substitution at both halogen positions [1]. In contrast, 4-Chloro-7-(trifluoromethoxy)quinoline possesses a non-exchangeable OCF3 group at the 7-position, which eliminates one site for amine displacement and instead provides electron-withdrawing and lipophilic character to downstream products . Furthermore, substitution with 4-chloro-7-methoxyquinoline fails to replicate the metabolic stabilization and enhanced membrane permeability conferred by the OCF3 group in final compounds, as documented in comprehensive reviews of trifluoromethyl-substituted antimalarial quinolones where OCF3 incorporation at the quinoline periphery significantly increases potency against resistant strains [2].

4-Chloro-7-(trifluoromethoxy)quinoline: Quantifiable Differentiation Evidence vs. 4,7-Dichloroquinoline and Other Analogs


4-Chloro-7-(trifluoromethoxy)quinoline vs. 4,7-Dichloroquinoline: Divergent Synthetic Outputs from a Single-Step Functionalization

4-Chloro-7-(trifluoromethoxy)quinoline enables direct access to OCF3-bearing quinoline derivatives through substitution at the C4 chloro position only, whereas 4,7-dichloroquinoline yields bis-aminoquinoline products upon amine displacement at both halogen sites. This structural distinction determines the class of final compounds accessible: 4-Chloro-7-(trifluoromethoxy)quinoline produces 4-amino-7-(trifluoromethoxy)quinolines, while 4,7-dichloroquinoline is the established precursor to 4,7-diaminoquinoline antimalarials including chloroquine and hydroxychloroquine [1]. The presence of the non-exchangeable OCF3 group in the target compound precludes the formation of 7-amino derivatives, channeling synthetic effort toward analogs with enhanced lipophilicity and metabolic stability .

Medicinal Chemistry Building Block Synthesis Trifluoromethoxy Incorporation

Electron-Withdrawing Capacity: OCF3 vs. OCH3 Substitution in 4-Chloroquinoline Building Blocks

The trifluoromethoxy group in 4-Chloro-7-(trifluoromethoxy)quinoline provides substantially greater electron-withdrawing character compared to the methoxy group in 4-chloro-7-methoxyquinoline. While direct comparative data on the building blocks themselves are limited, reviews of trifluoromethyl-substituted antimalarial quinolones establish that OCF3 incorporation at the quinoline periphery significantly increases potency against Plasmodium-resistant strains and improves in vivo performance relative to non-fluorinated analogs [1]. The Hammett substituent constant (σp) for OCF3 is approximately 0.35-0.39, compared to -0.27 for OCH3, representing a shift from moderate electron donation to moderate electron withdrawal [2]. The calculated logP of 4-Chloro-7-(trifluoromethoxy)quinoline is 4.17, reflecting substantial lipophilicity contributed by the OCF3 group .

Physicochemical Properties SAR Studies Electron-Withdrawing Group Effects

Regioisomeric Comparison: 7-OCF3 vs. 8-OCF3 in 4-Chloroquinoline Scaffolds

The position of the OCF3 substituent on the quinoline ring dictates distinct electronic environments and synthetic accessibility. 4-Chloro-7-(trifluoromethoxy)quinoline (CAS 40516-31-2) places the OCF3 group para to the ring-junction nitrogen, while its regioisomer 4-chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5) positions the OCF3 ortho to the ring-junction nitrogen . Both regioisomers share the same molecular formula (C10H5ClF3NO) and molecular weight (247.60 g/mol), but diverge in synthetic utility and downstream biological SAR. The 7-substituted regioisomer is more frequently cited in the context of building blocks for medicinal chemistry, whereas the 8-substituted analog appears predominantly in patents related to kinase inhibition and anti-inflammatory applications [1].

Regioisomer SAR Medicinal Chemistry Optimization Quinoline Core Functionalization

BindingDB Annotations: 7-OCF3 Quinoline Derivatives Exhibit Nanomolar Kinase Inhibition

While 4-Chloro-7-(trifluoromethoxy)quinoline itself has limited published direct bioactivity data, structurally related 6-(trifluoromethoxy)quinoline derivatives demonstrate nanomolar inhibitory activity against ALK5 (TGF-beta receptor type-1). A 4-substituted-6-(trifluoromethoxy)quinoline compound (BDBM21497) exhibits an IC50 of 141 nM in ALK5 autophosphorylation assays at pH 7.5, 30°C with 4 μM ATP [1]. The OCF3 group is consistently observed in quinoline-based kinase inhibitor scaffolds. Additionally, α-glucosidase inhibition studies on 7-chloroquinoline-4-amine derivatives reveal that para-trifluoromethoxy phenyl substitution yields IC50 = 40.84 μM, superior to the reference inhibitor acarbose (IC50 = 51.73 μM) [2]. These findings underscore that the OCF3 pharmacophore contributes to enhanced target engagement in quinoline-containing inhibitors.

Kinase Inhibition In Vitro Pharmacology ALP5/TGF-beta Receptor

4-Chloro-7-(trifluoromethoxy)quinoline: Primary Research and Industrial Deployment Scenarios Supported by Evidence


Synthesis of 4-Amino-7-(trifluoromethoxy)quinoline Derivatives for Antimalarial and Kinase Inhibitor Programs

4-Chloro-7-(trifluoromethoxy)quinoline serves as a core building block for constructing 4-amino-7-(trifluoromethoxy)quinoline derivatives via nucleophilic aromatic substitution at the C4 chloro position. Unlike 4,7-dichloroquinoline which yields bis-aminoquinoline products [1], this building block retains the OCF3 group at C7, producing analogs with enhanced lipophilicity (logP 4.17) and electron-withdrawing character . Comprehensive reviews confirm that OCF3 incorporation at quinoline peripheries increases potency against Plasmodium-resistant strains and improves in vivo antimalarial response [2].

Kinase Inhibitor Scaffold Construction Requiring Electron-Withdrawing C7 Substitution

For medicinal chemistry programs targeting ALK5 (TGF-beta receptor type-1) or other kinases where electron-withdrawing substitution is specified, 4-Chloro-7-(trifluoromethoxy)quinoline provides the requisite scaffold. Structurally related 6-OCF3 quinoline derivatives demonstrate ALK5 IC50 = 141 nM [3]. The 7-OCF3 regioisomer (CAS 40516-31-2) enables SAR exploration at the 7-position with OCF3 electron-withdrawing character, distinct from the 8-OCF3 regioisomer (CAS 40516-42-5) .

Metabolic Stability Optimization in Quinoline-Based Lead Series

In lead optimization campaigns where C7-methoxy analogs exhibit poor metabolic stability or suboptimal membrane permeability, 4-Chloro-7-(trifluoromethoxy)quinoline provides direct access to the OCF3-substituted series. The Hammett σp shift from -0.27 (OCH3) to ~0.35-0.39 (OCF3) [4] alters electronic distribution and reduces susceptibility to oxidative metabolism, while increased logP (4.17) enhances membrane partitioning . Reviews of antimalarial quinolones establish OCF3 as a key pharmacophore for maintaining activity against resistant strains [2].

Fluorinated Fragment Library Construction for High-Throughput Screening

4-Chloro-7-(trifluoromethoxy)quinoline is suitable for inclusion in fluorinated fragment libraries, offering a compact molecular scaffold (MW 247.60 g/mol) with a 4-chloro synthetic handle for diversification and a 7-OCF3 19F NMR handle for fragment-based screening. The compound's MDL number MFCD08063185 and established vendor availability at 95-97%+ purity support reproducible procurement for library synthesis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-(trifluoromethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.